molecular formula C18H15N5S B12026233 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile CAS No. 586988-05-8

4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B12026233
CAS No.: 586988-05-8
M. Wt: 333.4 g/mol
InChI Key: IGQCBPAVJCDVGM-UHFFFAOYSA-N
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Description

4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound featuring a triazole ring, a pyridine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a nucleophilic substitution reaction.

    Attachment of the Prop-2-en-1-yl Group: This step often involves an alkylation reaction using prop-2-en-1-yl halides.

    Formation of the Benzonitrile Group: This can be synthesized through a nucleophilic aromatic substitution reaction involving a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The triazole and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted triazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is investigated for its potential as a therapeutic agent. Its triazole and pyridine rings are known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, influencing enzyme activity, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide
  • 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzene

Uniqueness

Compared to similar compounds, 4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to the presence of the benzonitrile group, which can enhance its binding affinity to biological targets and improve its chemical stability. This makes it a more versatile compound for various applications in research and industry.

Properties

CAS No.

586988-05-8

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C18H15N5S/c1-2-11-23-17(16-5-3-4-10-20-16)21-22-18(23)24-13-15-8-6-14(12-19)7-9-15/h2-10H,1,11,13H2

InChI Key

IGQCBPAVJCDVGM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=N3

Origin of Product

United States

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